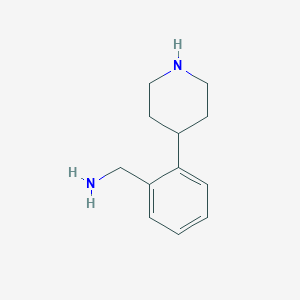

(2-(Piperidin-4-yl)phenyl)methanamine

Description

(2-(Piperidin-4-yl)phenyl)methanamine is a heterocyclic amine comprising a piperidine ring attached to a phenyl group at the 2-position, with a methanamine (-CH2NH2) substituent on the phenyl ring. The compound is often utilized as a dihydrochloride salt (e.g., 2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride) to enhance aqueous solubility for pharmacological applications . Piperidine derivatives are prevalent in central nervous system (CNS) drug development due to their ability to penetrate the blood-brain barrier. This scaffold is also explored in antimicrobial and enzyme-targeting agents owing to its structural versatility and tunable electronic properties.

Properties

IUPAC Name |

(2-piperidin-4-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZXQAYOIYLMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Piperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-piperidone with aniline derivatives under reductive amination conditions. The process generally includes the following steps:

Formation of the Intermediate: The initial step involves the condensation of 4-piperidone with aniline to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides:

-

Reagents/Conditions : Methyl iodide (CH₃I) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

-

Products :

-

N-Methyl derivatives (e.g., N,N-dimethyl analogues)

-

Secondary amines with extended alkyl chains

-

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (Sₙ2), where the amine attacks the electrophilic carbon of the alkyl halide .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Reagents/Conditions : Acetyl chloride (CH₃COCl) in DCM with pyridine as a catalyst .

-

Products :

-

N-Acetylated derivatives

-

Substituted amides (e.g., benzoyl derivatives)

-

Key Data :

| Reaction Type | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetyl chloride/pyridine | 85–92 |

Oxidation Reactions

Oxidation of the amine or piperidine ring:

-

Reagents/Conditions :

-

Products :

Selectivity :

N-Oxidation occurs preferentially over aromatic oxidation under mild conditions.

Reduction Reactions

Reductive amination or hydrogenation of intermediates:

-

Reagents/Conditions :

-

Products :

-

Saturated piperidine derivatives

-

Secondary amines via reductive alkylation

-

Kinetic Notes :

Reduction rates depend on steric hindrance around the amine group .

Nucleophilic Ring-Opening Reactions

The piperidine ring participates in ring-opening reactions under acidic or nucleophilic conditions:

-

Reagents/Conditions :

-

Products :

-

Open-chain diamines

-

Cyclic ketones (via retro-aldol pathways)

-

Mechanistic Pathway :

Nucleophilic attack at the piperidine β-carbon leads to ring scission, followed by stabilization via water-mediated proton transfer .

Cross-Coupling Reactions

Utilization in PROTAC (Proteolysis-Targeting Chimera) synthesis:

-

Reagents/Conditions :

-

Products :

-

Bifunctional molecules with target protein-binding motifs

-

Biological Relevance :

These reactions enable the compound to serve as a linker in targeted protein degradation systems .

Substitution Reactions

Aromatic electrophilic substitution on the phenyl ring:

-

Reagents/Conditions :

-

Products :

-

Nitro- or halo-substituted phenyl derivatives

-

Regioselectivity :

Electron-donating effects of the piperidine ring direct substitution to the para position relative to the methanamine group .

Scientific Research Applications

(2-(Piperidin-4-yl)phenyl)methanamine has a wide range of applications in scientific research, including:

Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.

Medicine: Investigated for its potential in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.

Mechanism of Action

The mechanism of action of (2-(Piperidin-4-yl)phenyl)methanamine primarily involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The this compound moiety helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex that promotes protein degradation.

Comparison with Similar Compounds

Structural and Functional Insights

- Piperidine vs. GPCR targets) .

- Trifluoromethoxy Group : The imidazopyridine analog (28) incorporates a -CF3O group, enhancing lipophilicity and resistance to oxidative metabolism, critical for antimalarial activity .

- Thiophene Substitution : The thiophene-methyl analog introduces sulfur-based π-π interactions, improving binding to hydrophobic enzyme pockets .

- Ketone vs. Amine: Methanone derivatives (e.g., Piperidin-4-yl (2-(trifluoromethyl)phenyl)methanone) replace the amine with a ketone, shifting hydrogen-bonding capacity from donor (NH2) to acceptor (C=O), suitable for active-site binding in proteases .

Pharmacological Profiles

- CNS Applications : The piperidine-phenyl scaffold in the target compound is favored for dopamine/serotonin receptor modulation, whereas the ethylamine analog (2-[4-(phenylmethyl)piperidin-1-yl]ethanamine) may target opioid receptors due to extended alkyl chains .

- Antimicrobial Activity: The imidazopyridine analog (28) demonstrates potent antimalarial activity (IC50 < 100 nM) via hemozoin inhibition, a mechanism absent in non-azole derivatives .

Biological Activity

(2-(Piperidin-4-yl)phenyl)methanamine, also known as a piperidine derivative, has gained attention in recent years for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology, pain management, and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids. Inhibition of sEH is linked to anti-inflammatory effects and potential therapeutic benefits in chronic pain management .

- Targeting Protein Degradation : As a component in PROTACs (Proteolysis Targeting Chimeras), this compound serves as a linker that facilitates the degradation of specific proteins by recruiting them to E3 ubiquitin ligases. This mechanism allows for the modulation of protein levels within cells, providing a novel approach to cancer therapy .

- Anticancer Activity : The compound has demonstrated significant growth inhibitory activity against various cancer cell lines. It affects pathways involving Na+/K(+)-ATPase and Ras oncogene activity, leading to reduced proliferation in glioma and other cancer types .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by its structural modifications. Studies have shown that variations in the piperidine ring and the phenyl moiety can significantly alter its potency:

- Substituent Effects : Compounds with different substituents on the aromatic ring have exhibited varying degrees of inhibitory activity against histone acetyltransferase p300, with IC50 values ranging from 1.6 μM to over 10 μM depending on the specific modifications made .

- Linker Length : The length and flexibility of the linker connecting the piperidine moiety to other functional groups have been shown to impact the compound's ability to effectively engage its targets .

1. Inhibition of Soluble Epoxide Hydrolase

A study published in Pharmaceuticals demonstrated that derivatives of this compound exhibited potent inhibition of sEH, with implications for anti-inflammatory therapies. The research highlighted the importance of optimizing physical properties such as solubility and metabolic stability to enhance efficacy .

2. Anticancer Properties

Research indicated that this compound analogs displayed significant cytotoxic effects against glioma cells. One particular study found that compounds derived from this scaffold inhibited Na+/K(+)-ATPase activity effectively, suggesting a mechanism for their anticancer effects .

3. Development of PROTACs

Recent advancements in drug design have utilized this compound as a critical component in PROTACs aimed at targeted protein degradation. These studies emphasize how this compound can be tailored to enhance selectivity and efficacy against specific cancer targets .

Data Table: Biological Activity Overview

Q & A

Q. What are the most reliable synthetic routes for (2-(Piperidin-4-yl)phenyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves reductive amination of 4-piperidone derivatives with substituted benzaldehydes, followed by protecting group strategies. For example, tert-butyl carbamate (Boc) protection of the piperidine nitrogen can prevent unwanted side reactions during coupling steps . Reductive agents like sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) with acetic acid as a catalyst are frequently employed, yielding intermediates in >80% efficiency . Post-synthesis, SCX-2 ion-exchange chromatography is effective for purifying amine-containing derivatives .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Multi-modal characterization is critical:

- NMR Spectroscopy: 1H-NMR can confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 6.77–7.24 ppm for substituted phenyl groups) .

- Mass Spectrometry: High-resolution LC/MS (e.g., m/z 492.2 [M+H]+) ensures molecular weight accuracy and detects impurities .

- HPLC Purity Analysis: Use acidic mobile phases (e.g., pH 4.6 sodium acetate buffer with 1-octanesulfonate) to resolve polar byproducts .

Advanced Research Questions

Q. How can structural modifications to the piperidine or phenyl moieties enhance target binding affinity in neurological studies?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Piperidine Substitution: Introducing electron-withdrawing groups (e.g., trifluoromethoxy at the phenyl ring) increases blood-brain barrier permeability .

- Phenyl Modifications: Fluorination at the 4-position (as in (2-(Trifluoromethoxy)phenyl)methanamine) improves metabolic stability . Computational docking with serotonin or dopamine receptors can prioritize analogs for synthesis.

Q. How should researchers address contradictory data between NMR and LC/MS results during characterization?

Methodological Answer: Discrepancies often arise from:

- Dynamic Proton Exchange: Amine protons may broaden or disappear in NMR due to pH-dependent exchange; deuterated solvents with trace acid (e.g., CDCl3 + DCl) stabilize signals .

- Ion Suppression in LC/MS: Matrix effects (e.g., sodium adducts) can distort MS data. Use post-column infusion with internal standards (e.g., deuterated analogs) to validate .

Q. What strategies optimize the scalability of this compound synthesis while minimizing hazardous intermediates?

Methodological Answer:

- Flow Chemistry: Continuous reductive amination reduces exposure to pyrophoric reagents (e.g., STAB) .

- Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Catalytic Methods: Palladium-catalyzed cross-coupling for aryl-piperidine linkages avoids stoichiometric metal waste .

Q. How can researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation: Incubate the compound in buffers mimicking physiological pH (e.g., pH 7.4 PBS vs. pH 1.2 gastric fluid) and monitor via HPLC .

- Oxidative Stress Testing: Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic breakdown .

- Light/Heat Stability: Accelerated aging at 40°C/75% RH for 4 weeks predicts shelf-life .

Data Interpretation Challenges

Q. How to resolve unexpected byproducts during the synthesis of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.